N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an adamantane core, and a benzylsulfanyl group. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, while the adamantane core is incorporated via amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted triazole compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind with enzymes and receptors, inhibiting their activity. The benzylsulfanyl group enhances the compound’s binding affinity, while the adamantane core provides stability and rigidity to the molecule .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole-based antidepressant.
Uniqueness
N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, benzylsulfanyl group, and adamantane core. This unique structure imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-27-20(25-26-22(27)29-15-16-6-4-3-5-7-16)14-24-21(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19H,2,8-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKHMTQBFWOTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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